

# A Comparative Analysis of NMN and NR Pharmacokinetics in Humans

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ned K    |           |
| Cat. No.:            | B1191972 | Get Quote |

A deep dive into the human clinical data on Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), two prominent precursors of Nicotinamide Adenine Dinucleotide (NAD+), reveals distinct pharmacokinetic profiles. While both molecules demonstrate the ability to augment the NAD+ pool, their absorption, metabolism, and the nature of the available clinical data differ significantly.

This guide provides a comprehensive comparison of the pharmacokinetics of NMN and NR in humans, drawing upon key clinical studies to inform researchers, scientists, and drug development professionals. The data is presented to facilitate an objective understanding of how these two NAD+ precursors behave in the human body.

### **Quantitative Pharmacokinetic Data**

Direct comparison of the pharmacokinetic parameters of NMN and NR is challenging due to the lack of head-to-head human clinical trials. The available data comes from separate studies with different methodologies. The following tables summarize the key findings from prominent human clinical trials.

Table 1: Pharmacokinetics of Nicotinamide Mononucleotide (NMN) Metabolites in Healthy Men

A study by Irie et al. (2020) investigated the safety and metabolism of single oral doses of NMN in healthy Japanese men. While NMN itself was not detected in plasma, likely due to its rapid metabolism, the study measured its downstream metabolites.[1][2][3][4][5][6]



| Dose                                        | Metabolite                                  | Cmax (µmol/L) | Tmax (hours) |
|---------------------------------------------|---------------------------------------------|---------------|--------------|
| 100 mg                                      | N-methyl-2-pyridone-<br>5-carboxamide (2Py) | ~10           | ~2           |
| N-methyl-4-pyridone-<br>5-carboxamide (4Py) | ~1                                          | ~2            |              |
| 250 mg                                      | N-methyl-2-pyridone-<br>5-carboxamide (2Py) | ~25           | ~2           |
| N-methyl-4-pyridone-<br>5-carboxamide (4Py) | ~2.5                                        | ~2            |              |
| 500 mg                                      | N-methyl-2-pyridone-<br>5-carboxamide (2Py) | ~50           | ~2           |
| N-methyl-4-pyridone-<br>5-carboxamide (4Py) | ~5                                          | ~2            |              |

Data are estimated from figures in Irie et al., 2020.

Table 2: Pharmacokinetics of Nicotinamide Riboside (NR) in Healthy Volunteers

A study by Airhart et al. (2017) examined the pharmacokinetics of NR in healthy volunteers after a dose-escalation period, culminating in a 1000 mg dose. The study measured NR and NAD+ concentrations in whole blood over 24 hours.[7][8]

| Analyte | Dose    | Cmax (µM) | Tmax (hours) |
|---------|---------|-----------|--------------|
| NR      | 1000 mg | ~1.5      | ~3           |
| NAD+    | 1000 mg | ~35       | ~8           |

Data are estimated from figures in Airhart et al., 2017.

Another key study by Trammell et al. (2016) reported dose-dependent increases in the blood NAD+ metabolome after single oral doses of 100, 300, and 1000 mg of NR in humans, further supporting the bioavailability of NR.[9][10]



# Experimental Protocols NMN Pharmacokinetics Study (Irie et al., 2020)

- Study Design: A non-randomized, open-label, single-dose escalation study.
- Participants: 10 healthy Japanese men.
- Dosage: Single oral doses of 100 mg, 250 mg, and 500 mg of NMN.
- Administration Route: Oral.
- Sampling: Blood samples were collected at 0, 0.5, 1, 1.5, 2, 3, 4, and 5 hours post-administration.
- Analytical Method: Plasma concentrations of NMN metabolites were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5][6]

#### NR Pharmacokinetics Study (Airhart et al., 2017)

- Study Design: An open-label, non-randomized, dose-escalation study followed by a 24-hour pharmacokinetic assessment.
- Participants: 8 healthy volunteers.
- Dosage: Dose escalation from 250 mg daily to 1000 mg twice daily over 8 days. A single
   1000 mg dose was administered on the morning of day 9 for the pharmacokinetic study.
- Administration Route: Oral.
- Sampling: On day 9, blood samples were collected at 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-administration.
- Analytical Method: Whole blood levels of NR and NAD+ were analyzed.[7][8]

### **Metabolic Pathways and Experimental Workflow**

The following diagrams illustrate the metabolic conversion of NMN and NR to NAD+ and a typical workflow for a human pharmacokinetic study.





Click to download full resolution via product page

Metabolic conversion of NMN and NR to NAD+.





Click to download full resolution via product page

Typical workflow of a human pharmacokinetic study.



#### **Discussion and Conclusion**

The available human pharmacokinetic data suggests that both NMN and NR are orally available and contribute to the augmentation of the NAD+ pool.

For NMN, the rapid appearance of its metabolites in plasma following oral administration indicates efficient absorption and metabolism.[1][2][3][4][5][6] The dose-dependent increase in these metabolites further supports this conclusion. However, the absence of detectable NMN in plasma in the study by Irie et al. (2020) suggests that it is either rapidly converted to other metabolites in the gut, liver, or blood, or that the analytical methods used were not sensitive enough to detect it at the sampled time points.

For NR, the data from Airhart et al. (2017) and Trammell et al. (2016) demonstrate that oral administration leads to a measurable increase in both NR and NAD+ levels in the blood.[7][8] [9][10] The pharmacokinetic profile from the Airhart et al. study provides initial estimates for Cmax and Tmax, offering a glimpse into its absorption and distribution.

In conclusion, while both NMN and NR are effective NAD+ precursors in humans, their pharmacokinetic profiles appear to differ. NMN is rapidly metabolized, leading to a significant increase in its downstream metabolites, whereas NR is detectable in the bloodstream and demonstrates a clear pharmacokinetic profile alongside an increase in NAD+ levels. A direct comparative clinical trial is warranted to definitively elucidate the relative bioavailability and pharmacokinetic advantages of each molecule. Such a study would be invaluable for optimizing dosing strategies and understanding the full therapeutic potential of these promising NAD+ precursors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Effect of oral administration of nicotinamide mononucleotide on clinical parameters and nicotinamide metabolite levels in healthy Japanese men [jstage.jst.go.jp]







- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Effect of oral administration of nicotinamide mononucleotide on clinical parameters and nicotinamide metabolite levels in healthy Japanese men [pubmed.ncbi.nlm.nih.gov]
- 5. newgeno.com [newgeno.com]
- 6. researchgate.net [researchgate.net]
- 7. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- To cite this document: BenchChem. [A Comparative Analysis of NMN and NR Pharmacokinetics in Humans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191972#comparative-pharmacokinetics-of-nmn-and-nr-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com